Glyceryl ascorbate
Overview
Description
Glyceryl Ascorbate is a water-soluble form of vitamin C made by binding ascorbic acid with the humectant glycerine . This compound is considered more stable and offers formulary flexibility because it isn’t beholden to the same narrow pH range for efficacy compared to pure vitamin C (ascorbic acid) . It shares many of the same benefits as regular vitamin C, including being an antioxidant, improving skin tone, helping to fade hyperpigmentation and post-breakout marks, and supporting skin’s firmness .
Synthesis Analysis
The synthesis of Glyceryl Ascorbate involves the reaction of glycerol with ketone and aldehydes . The reaction leads to the formation of cyclic oxygenated compounds . There are three main routes of glycerol etherification: acid-catalysed reaction with olefins, like isobutene; acid-catalysed reaction with alcohols, which also includes the self-etherification of glycerol to yield dimers and trimers; and the reaction of glycerol alkoxides with alkyl halides or alkyl sulphates .Molecular Structure Analysis
The molecular structure of Glyceryl Ascorbate is C9H14O8 . It is a derivative of ascorbate and glycerin .Chemical Reactions Analysis
Glycerol can be converted in ethers, acetals/ketals, esters and carbonate that find applications as fuel additives, special solvents and antioxidant, among others . The reaction of glycerol with ketone and aldehydes leads to the formation of cyclic oxygenated compounds .Physical And Chemical Properties Analysis
Glyceryl Ascorbate has a molecular weight of 250.203, a density of 1.7±0.1 g/cm3, a boiling point of 699.2±55.0 °C at 760 mmHg, and a melting point of 159 °C .Scientific Research Applications
Antioxidant and Biochemical Activities
- Scientific Field : Biochemistry
- Summary of Application : Ascorbate, including its form as Glyceryl ascorbate, has many biological activities that involve fundamental cellular functions such as gene expression, differentiation, and redox homeostasis . It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation .
- Results or Outcomes : Ascorbate is a major antioxidant acting as a very effective scavenger of primary reactive oxygen species . Its reduction of Fe (III) is important for cellular uptake of iron via DMT1 .
Prophylaxis for Hand-Foot Skin Reaction
- Scientific Field : Oncology
- Summary of Application : A study was conducted to evaluate the safety and efficacy of bis-glyceryl ascorbate (Amitose bis (di)-glyceryl ascorbate [DGA])-containing cream (DGA cream) for the prevention of sunitinib-induced Hand-Foot Skin Reaction (HFSR) .
- Methods of Application : In this single-arm, open-label phase I/II study, patients with metastatic renal cell carcinoma (mRCC) who were receiving sunitinib therapy applied DGA cream to both palmar and plantar surfaces in combination with a moisturizing agent as standard-of-care prophylaxis during two sunitinib treatment cycles (6 weeks) .
- Results or Outcomes : No dermatological abnormalities occurred in the first 5 patients enrolled in the phase I study. Three patients developed HFSR (grade 1: n = 2, grade 2: n = 1) in the observation period. The HFSR incidence rate was 12.5% (3/24; 95% confidence interval [CI]: 2.7%-32.4%) in the full analysis set, which was significantly lower than the incidence rate predefined as a threshold of 33.3% by a previous report from the same hospital .
Skin Care
- Scientific Field : Dermatology
- Summary of Application : Glyceryl ascorbate is a stabilized, moisturizing form of antioxidant vitamin C known to promote firmer, even-toned skin .
Skin Discoloration and Hyperpigmentation
- Scientific Field : Dermatology
- Summary of Application : Glyceryl ascorbate is used in skin-lightening products to correct hyperpigmentation and age spots . It helps visibly fade discoloration by inhibiting the transfer of excess melanin .
Skin Moisturization
- Scientific Field : Dermatology
- Summary of Application : Glyceryl ascorbate has enhanced moisturizing properties when compared with l-ascorbic acid . It conditions and moisturizes the skin .
Skin Elasticity
- Scientific Field : Dermatology
- Summary of Application : Glyceryl ascorbate enhances collagen production for improved elasticity .
UV Damage Protection
- Scientific Field : Dermatology
- Summary of Application : Glyceryl ascorbate behaves as an antioxidant to block UV damage and damage caused by stress . It also brightens skin and improves skin regeneration .
Melanin Production Suppression
- Scientific Field : Dermatology
- Summary of Application : Glyceryl ascorbate suppresses melanin production for improvement of spots .
Ceramide Synthesis Improvement
- Scientific Field : Dermatology
- Summary of Application : A derivative of glyceryl ascorbate known as 3-O-Laurylglyceryl ascorbate (VC-3LG) has been shown to improve ceramide synthesis in skin which in turn helps strengthen skin’s surface against moisture loss .
- Results or Outcomes : VC-3LG is also a formidable antioxidant and can help improve skin’s natural antioxidant defenses .
Future Directions
Pharmacological ascorbate (i.e., intravenous infusions of vitamin C reaching 20 mM in plasma) is under active investigation as an adjuvant to standard of care anti-cancer treatments due to its dual redox roles as an antioxidant in normal tissues and as a prooxidant in malignant tissues . Furthermore, the success of pharmacological ascorbate as a radiosensitizer and a chemosensitizer in pre-clinical studies and early phase clinical trials suggests that it may also enhance the efficacy and expand the benefits of Immune checkpoint inhibitors (ICIs) .
properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWQJCDIYBPYNT-ACFLWUFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269599 | |
Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |
CAS RN |
1120360-13-5 | |
Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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